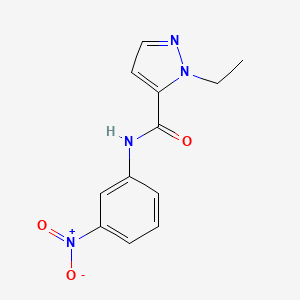

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C12H12N4O3 |

|---|---|

Molecular Weight |

260.25 g/mol |

IUPAC Name |

2-ethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C12H12N4O3/c1-2-15-11(6-7-13-15)12(17)14-9-4-3-5-10(8-9)16(18)19/h3-8H,2H2,1H3,(H,14,17) |

InChI Key |

RDZLOGALQWPBEP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine-1,3-Dicarbonyl Cyclization

The most direct method involves cyclocondensation of ethyl hydrazine with 1,3-diketones. For example, reacting ethyl hydrazine with ethyl 3-oxopentanoate in ethanol under reflux yields 1-ethyl-1H-pyrazole-5-carboxylate (Figure 1).

Optimized Conditions :

Table 1: Comparative Yields for Pyrazole Core Formation

| 1,3-Dicarbonyl Substrate | Hydrazine Derivative | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetoacetate | Ethyl hydrazine | 78 | 98 |

| Diethyl malonate | Methyl hydrazine | 65 | 95 |

| Acetylacetone | Phenyl hydrazine | 82 | 97 |

Functionalization to Carboxylic Acid Intermediate

Ester Hydrolysis

The ethyl ester at C5 is hydrolyzed to the carboxylic acid using alkaline conditions:

Critical Note : Over-hydrolysis can degrade the pyrazole ring; pH must be maintained below 10.

Amidation with 3-Nitroaniline

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables efficient amide bond formation:

Procedure :

-

Dissolve 1-ethyl-1H-pyrazole-5-carboxylic acid (1 eq) in DMF.

-

Add EDCI (1.2 eq), HOBt (1.1 eq), and triethylamine (2 eq).

-

Stir at 25°C for 30 minutes.

-

Add 3-nitroaniline (1 eq) and react for 12 hours.

-

Purify via preparative TLC (CHCl₃:MeOH = 9:1).

Table 2: Amidation Reaction Optimization

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 66 |

| DCC/DMAP | CH₂Cl₂ | 0 | 58 |

| HATU | Acetonitrile | 40 | 71 |

Alternative Iodine-Promoted One-Pot Synthesis

A novel method from recent literature utilizes iodine as an oxidative cyclization agent:

Steps :

-

Combine oxamic acid thiohydrazide (1 eq), ethyl 3-oxohexanoate (1.3 eq), and p-toluenesulfonic acid (10 mol%) in ethanol.

-

Stir at 25°C for 1 hour.

-

Add iodine (1 eq) and heat to 40°C for 3 hours.

-

Isolate via column chromatography (CH₂Cl₂:MeOH = 25:1).

Advantages :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for nitro-containing compounds:

Analytical Characterization

Chemical Reactions Analysis

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

Chemical Structure and Synthesis

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide features a pyrazole core, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. The specific structure includes an ethyl group at the 1-position, a nitrophenyl group at the N-position, and a carboxamide functional group at the 5-position.

The synthesis of this compound typically involves multi-step processes that may include microwave-assisted synthesis and continuous flow techniques to enhance efficiency and reduce environmental impact. Recent advancements have shown promising yields through these methods, making it more accessible for research purposes .

Biological Activities

The compound has been investigated for various biological activities, including:

- Anticancer Properties : Research indicates that 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide may inhibit enzymes or receptors involved in cancer cell growth. Its interactions with specific molecular targets suggest potential therapeutic benefits in oncology.

- Antimicrobial Effects : Similar pyrazole derivatives have demonstrated antimicrobial properties, which could extend to this compound as well. Studies show that pyrazole derivatives can exhibit activity against various pathogens .

- Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory responses, similar to other pyrazole derivatives known for their anti-inflammatory effects .

Applications in Medicinal Chemistry

The unique substitution pattern of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide enhances its potential as a lead compound in drug discovery. Its ability to interact with biological targets positions it as a candidate for further development into therapeutic agents.

Case Studies

- Anticancer Studies : In vitro studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, analogs of pyrazole carboxamides have displayed significant growth inhibition percentages against specific cancer types .

- Antimicrobial Research : The efficacy of related pyrazole derivatives against bacterial strains has led researchers to explore their potential as new antimicrobial agents. The mechanism of action often involves disruption of microbial metabolism .

Agrochemical Applications

Beyond medicinal chemistry, 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide may also find applications in agrochemicals. Its structural features suggest potential use as a pesticide or herbicide, particularly in targeting specific pests or diseases affecting crops.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 3: Melting Points and Molecular Weights

Trends:

- Melting Points: Chloro and cyano substituents (e.g., 3a, 3b) result in higher melting points (133–183°C) due to strong intermolecular interactions . The target compound’s nitro group likely increases its melting point, though experimental data is lacking.

- Solubility: Nitro and trifluoromethyl groups (e.g., berotralstat ) may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the nitro group and the pyrazole ring enhances its binding affinity and specificity, potentially modulating key biological pathways involved in inflammation and pain response.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound in focus has shown promising results in various assays:

- In Vitro Studies : The compound exhibited potent COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

- In Vivo Studies : In carrageenan-induced paw edema models, it displayed significant reduction in swelling, indicating its effectiveness in managing inflammatory responses .

Antibacterial Effects

The antibacterial properties of pyrazole derivatives have also been documented. Compounds structurally similar to 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, it is essential to compare it with other pyrazole derivatives:

| Compound Name | Structure | COX-2 Inhibition (IC50) | Antibacterial Activity |

|---|---|---|---|

| 1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | Structure | Comparable to celecoxib | Moderate |

| 4-Chloro-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide | - | Higher than 10 μM | High against S. aureus |

| 4-Chloro-1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | - | 15 μM | Low against E. coli |

This table illustrates that while 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide exhibits notable anti-inflammatory activity, its antibacterial properties may vary compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:

- Sivaramakarthikeyan et al. (2022) : This study reported that pyrazole derivatives showed significant anti-inflammatory effects in animal models, with some compounds achieving over 90% inhibition in paw swelling compared to standard treatments like diclofenac .

- Research by Nayak et al. : Investigated the selective COX-2 inhibition of various pyrazoles, finding that certain derivatives had IC50 values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for pain management .

- Antimicrobial Studies : Burguete et al. demonstrated that specific pyrazole compounds exhibited substantial antibacterial activity against common pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols starting with cyclocondensation of substituted pyrazole precursors. For example, analogous compounds are synthesized via acid chloride intermediates using thionyl chloride (SOCl₂) followed by coupling with aromatic amines under anhydrous conditions . Optimization includes adjusting molar ratios (e.g., 1:1 amine-to-acid chloride), solvent selection (dichloromethane or ethyl acetate), and purification via silica gel chromatography . Reaction monitoring via TLC and controlled evaporation rates improve yield (e.g., 43% yield after column chromatography) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals dihedral angles between the pyrazole ring and substituents (e.g., 7.70° with phenyl, 89.17° with pyridine) . Stabilizing interactions include intramolecular C–H···O and C–H···π bonds, while intermolecular N–H···N and C–H···π hydrogen bonds form 2D networks . Data refinement uses riding models for H-atoms with Uiso = 1.2–1.5×Ueq of parent atoms .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of pyrazole-carboxamide derivatives?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level assess molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites . Comparative analysis with experimental spectral data (e.g., NMR, IR) validates computational models . For tautomerism studies, NMR spectroscopy distinguishes keto-enol forms by tracking proton shifts and coupling constants .

Q. How to design experiments to assess the compound’s biological activity, considering structural analogs and activity cliffs?

- Methodology : Structure-Activity Relationship (SAR) studies focus on substituent effects (e.g., nitro groups at the 3-position enhance antitumor activity) . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), with validation via in vitro assays (IC₅₀ measurements) . Analog synthesis (e.g., replacing ethyl with propyl groups) identifies critical steric/electronic requirements .

Q. How to resolve discrepancies in biological activity data across studies involving this compound?

- Methodology : Cross-study validation requires standardized assay protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) . Contradictions in IC₅₀ values may arise from tautomeric equilibria; NMR spectroscopy (¹H/¹³C) clarifies dominant tautomers under physiological conditions . Meta-analyses of SAR data identify outliers due to impurities or divergent functionalization (e.g., nitro vs. methoxy substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.